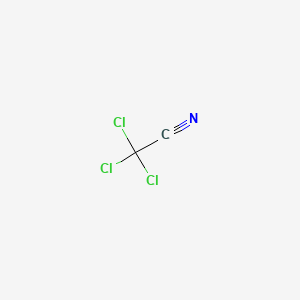

Trichloro(~15~N)acetonitrile

Description

Properties

CAS No. |

97426-84-1 |

|---|---|

Molecular Formula |

C2Cl3N |

Molecular Weight |

145.38 g/mol |

IUPAC Name |

2,2,2-trichloroacetonitrile |

InChI |

InChI=1S/C2Cl3N/c3-2(4,5)1-6/i6+1 |

InChI Key |

DRUIESSIVFYOMK-PTQBSOBMSA-N |

Canonical SMILES |

C(#N)C(Cl)(Cl)Cl |

boiling_point |

181 to 183 °F at 760 mm Hg (NTP, 1992) 85.7 °C |

Color/Form |

Colorless liquid Liquid |

density |

1.4403 at 77 °F (NTP, 1992) 1.4403 at 25 °C/4 °C; 1.4223 at 35 °C/4 °C |

flash_point |

165.5 °F (NTP, 1992) 383 dec F (195 °C) (closed cup) |

melting_point |

-44 °F (NTP, 1992) -42.0 °C -42 °C |

physical_description |

Trichloroacetonitrile is a clear pale yellow liquid. (NTP, 1992) Liquid |

solubility |

less than 1 mg/mL at 70.7° F (NTP, 1992) In water, 715 mg/L at 25 °C (est) Insoluble in wate |

vapor_pressure |

74.11 mmHg 74.1 mm Hg at 25 °C |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of Trichloroacetonitrile

Established Synthetic Routes to Trichloroacetonitrile (B146778)

The foundational methods for synthesizing trichloroacetonitrile have been known for over a century and primarily involve two main strategies: the dehydration of trichloroacetamide (B1219227) and the direct chlorination of acetonitrile (B52724). The dehydration route was first reported in 1873 by L. Bisschopinck. wikipedia.org Historically, this involved reacting trichloroacetamide with a potent dehydrating agent like phosphorus pentoxide or phosphoric anhydride. google.comnih.gov

Another established industrial method is the high-temperature chlorination of acetonitrile. nih.gov This process involves passing a mixture of acetonitrile and chlorine over a catalyst at elevated temperatures. nih.gov While effective, these traditional methods can require harsh conditions or expensive reagents and may lead to the formation of significant by-products. wikipedia.orggoogle.com

Advanced Synthesis Techniques for Trichloroacetonitrile

Modern advancements in synthetic chemistry have led to the refinement of established routes, offering improved yields, purity, and milder reaction conditions. These techniques focus on enhancing the efficiency of either the chlorination of acetonitrile precursors or the dehydration of trichloroacetamide.

The direct chlorination of acetonitrile remains a key industrial production method, with significant process improvements over time.

High-Temperature Catalytic Chlorination : This process involves passing a gaseous mixture of acetonitrile and at least three moles of chlorine over a non-volatile chlorination catalyst at temperatures between 200°C and 400°C. wikipedia.orggoogle.com Suitable catalysts include active carbon, which can be impregnated with metal halides such as those of zinc, copper, or alkaline earth metals. wikipedia.orggoogle.com This method can achieve a yield of 54%, but the high temperatures can also lead to the formation of by-products like carbon tetrachloride (tetrachloromethane) through pyrolytic decomposition. wikipedia.orggoogle.com

Low-Temperature Chlorination : A significant advancement is the chlorination of acetonitrile saturated with hydrogen chloride (HCl). wikipedia.orggoogle.com This method allows the reaction to proceed at much lower temperatures, typically between 50°C and 80°C, leading to purer trichloroacetonitrile in good yields. wikipedia.orggoogle.com The presence of HCl facilitates the chlorination process while suppressing the formation of unwanted by-products. wikipedia.org The process can be run continuously by drawing off the trichloroacetonitrile as it is formed and replenishing the reaction with fresh acetonitrile. google.com Monochloroacetonitrile can also be used as a starting material in this process. google.com

Comparison of Acetonitrile Chlorination Methods

| Parameter | High-Temperature Catalytic Method | Low-Temperature HCl-Saturated Method |

|---|---|---|

| Temperature | 200–400 °C wikipedia.orggoogle.com | 50–80 °C wikipedia.orggoogle.com |

| Catalyst | Active carbon, optionally impregnated with Zn/Cu/alkaline earth metal halides wikipedia.orggoogle.com | Hydrogen Chloride (reactant/catalyst) wikipedia.orggoogle.com |

| Yield | ~54% wikipedia.orggoogle.com | "Good yields" wikipedia.org |

| Key By-products | Tetrachloromethane, polymeric forms wikipedia.orggoogle.com | Fewer by-products, leading to a purer product wikipedia.org |

The dehydration of trichloroacetamide is the classical and first-reported method for preparing trichloroacetonitrile. wikipedia.orgnih.gov The reaction involves the elimination of a water molecule from trichloroacetamide to form the corresponding nitrile. This transformation requires a strong dehydrating agent. While phosphorus pentoxide was used in early syntheses, trichloroacetonitrile itself has been identified as an efficient dehydrating agent in other contexts, converting aldoximes to nitriles while it is transformed into trichloroacetamide. tandfonline.com This suggests a reversible reaction dynamic, where potent water scavengers are necessary to drive the equilibrium toward the nitrile product.

Optimization of Trichloroacetonitrile Synthesis for Research Applications

For laboratory and research purposes, where high purity and mild conditions are often prioritized over bulk industrial output, synthesis methods are further optimized. Trichloroacetonitrile is a valuable reagent in transformations like the Overman rearrangement, which converts allylic alcohols to allylic amines, and in the formation of N-acylbenzotriazoles. wikipedia.orgthieme-connect.com The success of these sensitive applications often depends on the quality of the trichloroacetonitrile reagent.

Optimization studies for reactions involving trichloroacetonitrile provide insight into the conditions required for its effective use, which indirectly informs its preparation. For instance, in the synthesis of N-acylbenzotriazoles, reaction conditions such as temperature, solvent, and the equivalents of trichloroacetonitrile are carefully optimized to maximize yield. thieme-connect.com A facile, one-pot, metal-free protocol involves reacting a carboxylic acid with trichloroacetonitrile in 1,2-dichloroethane (B1671644) at 80°C. thieme-connect.com For the preparation of trichloroacetimidate (B1259523) intermediates from sensitive alcohols, the alcohol is typically treated with a base like sodium hydride or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) before the dropwise addition of trichloroacetonitrile at low temperatures (e.g., 0°C) to ensure a clean reaction. orgsyn.orgorgsyn.org These procedures highlight the need for pure trichloroacetonitrile that is free from acidic or other reactive impurities that could interfere with these carefully controlled transformations.

Production of Trichloroacetonitrile as a Disinfection By-product

Beyond intentional chemical synthesis, trichloroacetonitrile is also formed as an unintended disinfection by-product (DBP) during the chlorination of drinking water. wikipedia.orggnest.org It belongs to a class of nitrogenous DBPs (N-DBPs) known as haloacetonitriles (HANs), which can be more cytotoxic and genotoxic than some regulated DBPs. researchgate.netchemicalbook.com

The formation of trichloroacetonitrile in water treatment occurs when chlorine reacts with naturally occurring organic matter (NOM) that contains nitrogen. wikipedia.orgnih.gov Key precursors for its formation include:

Algae wikipedia.orgnih.gov

Humic acids wikipedia.orgnih.gov

Proteinaceous material and amino acids wikipedia.orgnih.gov

Studies on organic matter from sources like tree leaves and algae show that different types of organic matter have varying potentials for forming N-DBPs. epa.gov For example, organic matter from algae tends to produce higher yields of haloacetonitriles compared to that from terrestrial plant sources under chlorination. epa.gov The concentration and characteristics of these organic precursors, along with water treatment conditions such as pH and chlorine dose, influence the quantity of trichloroacetonitrile produced. researchgate.net Its presence in treated water is a public health concern due to its potential toxicity. gnest.org

Reaction Mechanisms and Chemical Transformations Involving Trichloroacetonitrile

Electrophilic Reactivity of Trichloroacetonitrile (B146778)

Recent research has revealed the capacity of trichloroacetonitrile to function as an electrophilic chlorinating agent. rsc.org This reactivity stems from an inverse-electron C-Cl bond cleavage under basic conditions, which generates a chlorine cation. rsc.orgrsc.org This electrophilic chlorine can then be used for the α-mono- and α-dichlorination of various carbonyl compounds. rsc.org

The trichloromethyl group (CCl₃) plays a crucial role in the electrophilic nature of trichloroacetonitrile. The strong electron-withdrawing effect of the three chlorine atoms activates the nitrile group for nucleophilic additions. wikipedia.org This inductive effect increases the positive charge on the carbon atom of the nitrile group, making it more susceptible to attack by nucleophiles. cdnsciencepub.com

In the context of electrophilic chlorination, the trichloromethyl group facilitates the cleavage of a C-Cl bond to release a chlorine cation (Cl⁺) under basic conditions. rsc.org This is considered an "inverse-electron" C-Cl bond cleavage, as the chlorine atom, which is typically electronegative, is released as an electrophile. rsc.org

Trichloroacetonitrile has been identified as an effective and inexpensive electrophilic chlorine source for the α-chlorination of carbonyl compounds. rsc.org This method is notable for being an atom-economical approach that utilizes a C-chloro reagent. rsc.orgrsc.org The reaction proceeds in the presence of a catalytic or stoichiometric amount of a base. rsc.org A variety of carbonyl compounds, including β-ketoesters, β-ketoamides, 1,3-diketones, and malonic esters, are suitable substrates for this transformation. rsc.org

For instance, the direct α-chlorination of a β-ketoester with trichloroacetonitrile in the presence of potassium carbonate resulted in a high yield of the target product. rsc.org

| Entry | Substrate | Base | Solvent | Time (h) | Yield (%) |

| 1 | β-ketoester 1a | K₂CO₃ | Toluene | 4.5 | 77 |

| 2 | β-ketoester 1a | - | Toluene | - | 0 |

| 3 | β-ketoester 1a | K₂CO₃ | Et₂O | 3 | 82 |

Data sourced from a study on the electrophilic chlorination using trichloroacetonitrile. rsc.org

Nucleophilic Additions to the Nitrile Group

The nitrile group in trichloroacetonitrile is activated towards nucleophilic attack by the electron-withdrawing trichloromethyl group. wikipedia.org This allows for a variety of nucleophilic addition reactions. wikipedia.orgchemistrysteps.com

Trichloroacetonitrile readily reacts with primary and secondary amines to form N-substituted trichloroacetamidines in good yields. wikipedia.orgsemanticscholar.orgcdnsciencepub.com This reaction can be carried out in various solvents, including water, water-methanol solutions, or even in the absence of a solvent. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.comingentaconnect.com The resulting N-substituted trichloroacetamidines are typically colorless, malodorous liquids that can be purified by vacuum distillation. wikipedia.org

The proposed mechanism involves the nucleophilic attack of the amine's unshared electron pair on the positively charged carbon of the nitrile group. cdnsciencepub.com This is followed by the formation of a bond between the nitrogen and carbon atoms and the subsequent rearrangement of a proton. cdnsciencepub.com

| Amine | Product | Solvent |

| Primary aliphatic amines | N-mono-substituted trichloroacetamidines | Water |

| Secondary aliphatic amines | N-di-substituted trichloroacetamidines | Water |

| Primary aromatic amines | N-aryl-trichloroacetamidines | Water-methanol |

Information compiled from studies on the reaction of trichloroacetonitrile with amines. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.comingentaconnect.com

A mild, platinum-catalyzed method has been developed for the formation of free amidines from the reaction of amines and trichloroacetonitrile in nonpolar solvents. researchgate.net This protocol allows for the synthesis of novel amidines that, in some cases, cannot be synthesized through the direct reaction of amines and halogenated nitriles. researchgate.net

A one-pot N-cyanation of secondary amines using trichloroacetonitrile as an inexpensive cyano source has been developed. semanticscholar.orgcardiff.ac.ukacs.orgnih.gov This method allows for the transformation of a diverse range of cyclic and acyclic secondary amines into their corresponding cyanamides in good isolated yields. cardiff.ac.ukacs.orgnih.govresearchgate.netacs.org This approach presents a distinct selectivity when compared to the use of the highly toxic cyanogen bromide. semanticscholar.orgcardiff.ac.ukacs.orgnih.gov

The process involves a two-step, single-pot protocol. researchgate.net The first step is the formation of an amidine intermediate via nucleophilic addition. researchgate.net This is followed by the conversion of the amidine into the cyanamide, which can be mediated by a base such as sodium t-amylate (NaOtAm). researchgate.net

Reaction with Alcohols and Phenols

Trichloroacetonitrile readily reacts with alcohols and phenols in the presence of a base. This reaction is a cornerstone of its utility in synthetic chemistry, primarily leading to the formation of O-alkyltrichloroacetimidates. wikipedia.org The process involves the nucleophilic addition of the alkoxide or phenoxide ion to the electrophilic carbon of the nitrile group.

The addition of alcohols to trichloroacetonitrile under basic catalysis results in the formation of O-alkyltrichloroacetimidates. wikipedia.org This reaction is a direct and reversible addition, yielding stable and relatively hydrolysis-insensitive products. wikipedia.org

Mechanism: The reaction is initiated by the deprotonation of the alcohol by a catalytic amount of a base (e.g., sodium hydride, DBU, potassium carbonate) to form an alkoxide. organic-chemistry.orgnih.govuni-konstanz.de The resulting alkoxide then acts as a nucleophile, attacking the carbon atom of the nitrile group in trichloroacetonitrile. The intermediate trichloroacetimidate (B1259523) anion is then protonated by the starting alcohol, regenerating the alkoxide catalyst and yielding the final O-alkyltrichloroacetimidate product. organic-chemistry.org

This method is highly efficient for preparing trichloroacetimidates from a wide range of primary, secondary, and even hindered tertiary alcohols. orgsyn.org These imidates are valuable as powerful alkylating agents for various nucleophiles, including carboxylic acids, under acidic conditions. nih.govcore.ac.uk For instance, benzyl trichloroacetimidate, easily prepared from benzyl alcohol and trichloroacetonitrile, serves as an excellent reagent for benzylating sensitive alcohols while preserving chirality. wikipedia.org

| Alcohol Type | Base Catalyst | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|

| Primary (e.g., Geraniol) | Sodium Hydride (NaH) | Diethyl ether | -10 to 0 °C | orgsyn.org |

| General Alcohols | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dichloromethane | Room Temperature | nih.govuni-konstanz.de |

| Carbohydrates (Anomeric -OH) | Sodium Hydride (NaH), Cesium Carbonate (Cs₂CO₃) | Dichloromethane | -40 °C to Room Temp | wikipedia.org |

Trichloroacetonitrile serves as a key precursor for the synthesis of orthocarbonic acid esters, such as tetraethyl orthocarbonate. This transformation involves the complete substitution of the electronegative substituents on the trichloroacetonitrile molecule. The reaction proceeds through the nucleophilic attack of four moles of an alkali metal alkoxide on one mole of trichloroacetonitrile at elevated temperatures. wikipedia.orggoogle.com The process results in high yields of the corresponding orthocarbonic acid ester. wikipedia.org

This method provides a direct route to orthocarbonic acid esters, which are useful reagents in various organic syntheses, including the etherification of phenols and esterification of carboxylic acids. google.com

Ipso-Hydroxylation of Arylboronic Acids

A modern application of trichloroacetonitrile is its role as an efficient activating agent in the ipso-hydroxylation of arylboronic acids to yield phenols. nih.govrsc.org This transformation is significant as it provides a metal-free and base-free pathway for a crucial C-B bond cleavage and C-O bond formation. nih.govnih.gov

In this method, trichloroacetonitrile mediates the reaction, which is promoted by an unstable Lewis adduct intermediate. nih.govrsc.org The reaction demonstrates broad functional group tolerance, allowing for the synthesis of a wide range of substituted phenols in moderate to excellent yields. rsc.orgnih.gov Studies suggest that the reaction may proceed through multiple pathways, including both radical and ionic mechanisms. nih.govrsc.org The process can be enhanced by conditions such as blue LED irradiation in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org

| Arylboronic Acid Substrate | Resulting Phenol | Significance | Reference |

|---|---|---|---|

| Phenylboronic acid | Phenol | Demonstrates baseline reactivity | nih.gov |

| 4-Methylphenylboronic acid | p-Cresol | Tolerates electron-donating groups | nih.gov |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenol | Tolerates electron-donating groups | nih.gov |

| 4-Chlorophenylboronic acid | 4-Chlorophenol | Tolerates electron-withdrawing groups | nih.gov |

Interaction with Carbohydrates

Trichloroacetonitrile is a pivotal reagent in carbohydrate chemistry, primarily for the activation of the anomeric hydroxyl group of sugars. The reaction of an O-protected hexopyranose, pentopyranose, or other sugar derivative with trichloroacetonitrile in the presence of a base yields an O-glycosyl-trichloroacetimidate. wikipedia.org This process, extensively developed by R. R. Schmidt and coworkers, transforms the anomeric hydroxyl into a good leaving group, facilitating subsequent glycosylation reactions. wikipedia.org

The stereochemical outcome of the imidate formation can be controlled by the choice of base. Kinetic control with a weaker base like potassium carbonate can lead to the β-trichloroacetimidate, while thermodynamic control using stronger bases like sodium hydride favors the α-trichloroacetimidate. wikipedia.org

These glycosyl trichloroacetimidates are then reacted with a glycosyl acceptor (an alcohol) in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. wikipedia.org This glycosylation method typically proceeds with an inversion of configuration at the anomeric center. Consequently, an α-trichloroacetimidate donor will yield a β-O-glycoside. This method often provides higher yields and better stereocontrol under milder conditions compared to classical methods like the Koenigs-Knorr reaction. wikipedia.org

Interaction with Beta-Enaminonitriles

Trichloroacetonitrile reacts with β-enaminonitriles, which are bifunctional compounds containing both a nucleophilic amino group and an electrophilic nitrile group. nih.gov The reaction involves the nucleophilic β-enaminonitrile moiety attacking the trichloroacetonitrile, leading to the formation of an adduct. This intermediate can subsequently undergo cyclization to form various heterocyclic structures, such as pyrano[2,3-d]pyrimidines. clockss.org The specific outcome is dependent on the structure of the β-enaminonitrile and the reaction conditions.

Cycloaddition Reactions

The activated nitrile group of trichloroacetonitrile allows it to participate as a dienophile or dipolarophile in cycloaddition reactions, leading to the synthesis of five-membered heterocyclic compounds. clockss.orgacademie-sciences.fr

A notable example is the formal [3+2] cycloaddition reaction between epoxides and trichloroacetonitrile, catalyzed by tetraarylphosphonium salts. rsc.orgrsc.org This reaction, followed by hydrolysis, provides an efficient and regioselective route to N-protected β-amino alcohols. rsc.org The strong electron-withdrawing trichloromethyl group enhances the electrophilicity of the cyano carbon, facilitating the coupling with the epoxide. rsc.org

Furthermore, theoretical studies using Molecular Electron Density Theory (MEDT) have investigated the [3+2] cycloaddition reactions of trichloroacetonitrile with various three-atom components (TACs). For instance, the reaction with benzonitrile sulfide has been shown to be highly chemo- and regioselective, yielding a 1,2,4-thiadiazole derivative. academie-sciences.fr Similarly, its reaction with furoxancarbonitrile oxide also proceeds in a highly selective manner to form an oxadiazole. researchgate.net These reactions are characterized as zwitterionic-type cycloadditions. researchgate.net

| Reactant | Reaction Type | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Epoxides (e.g., Phenyl glycidyl ether) | Formal [3+2] Cycloaddition | Tetraarylphosphonium salt | β-Amino alcohols (after hydrolysis) | rsc.orgrsc.org |

| Benzonitrile sulfide | [3+2] Cycloaddition | Toluene (solvent) | 1,2,4-Thiadiazoles | academie-sciences.fr |

| Furoxancarbonitrile oxide | [3+2] Cycloaddition | Chloroform (solvent, theoretical) | Oxadiazoles | researchgate.net |

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions are powerful methods in organic synthesis for the construction of five-membered heterocyclic rings. Trichloroacetonitrile, with its activated carbon-nitrogen triple bond, can participate as a dipolarophile in these reactions.

Reaction with Furoxancarbonitrile Oxide

The [3+2] cycloaddition reaction between furoxancarbonitrile oxide and the electron-deficient trichloroacetonitrile has been studied from a theoretical perspective using Molecular Electron Density Theory (MEDT). This zwitterionic-type reaction proceeds with high chemo- and regioselectivity. The analysis indicates that the reaction exclusively yields a single product, an oxadiazole derivative, which aligns with experimental observations. researchgate.net The mechanism is characterized as a one-step process.

Table 1: Computational Analysis of the [3+2] Cycloaddition between Furoxancarbonitrile Oxide and Trichloroacetonitrile researchgate.net

| Parameter | Finding |

| Reaction Type | Zwitterionic-type [3+2] Cycloaddition |

| Selectivity | Highly chemo- and regioselective |

| Product | Oxadiazole |

| Theoretical Framework | Molecular Electron Density Theory (MEDT) |

| Computational Level | DFT-B3LYP/6-311G(d,p) |

Reaction with Benzonitrile Sulfide

Cycloaddition with Epoxides for Beta-Amino Alcohol Synthesis

A significant application of trichloroacetonitrile in cycloaddition chemistry is the synthesis of β-amino alcohol derivatives from epoxides. This transformation is achieved through a formal [3+2] cycloaddition catalyzed by a tetraarylphosphonium salt. wikipedia.org The reaction proceeds by the coupling of various epoxides with trichloroacetonitrile, which, after subsequent hydrolysis, yields N-protected β-amino alcohols in good yields. wikipedia.org This method is noted for its efficiency and regioselectivity, and it is also applicable to the synthesis of enantioenriched compounds. wikipedia.org The process represents a novel use of onium salt catalysis for this type of transformation under mildly acidic conditions. β-amino alcohols are crucial structural motifs found in numerous biologically active compounds and are valuable intermediates in pharmaceutical synthesis.

Table 2: Tetraarylphosphonium Salt-Catalyzed Formal [3+2] Cycloaddition of Epoxides with Trichloroacetonitrile wikipedia.org

| Epoxide Substrate | Product Type | Yield | Key Features |

| Phenyl glycidyl ether | N-protected β-amino alcohol | Good | Regioselective |

| Various monosubstituted epoxides | N-trichloroacetylated β-amino alcohols | Good | Applicable to enantioenriched epoxides |

Radical Reactions Involving Trichloroacetonitrile

Beyond its role in cycloadditions, trichloroacetonitrile can also participate in radical reactions, particularly under photoexcitation, to act as a mediator for oxidation processes.

Photoexcited Radical Reactions for Oxidation

A protocol has been established that utilizes trichloroacetonitrile, either alone or with methanol (B129727), to achieve the oxidation of substrates such as sulfides and benzylic C-H bonds. These reactions are performed in open air under light irradiation, highlighting their clean and mild nature. A series of radical capture experiments confirmed that the transformation proceeds via a photoexcited radical mechanism. The use of radical scavengers like TEMPO was shown to completely suppress the oxidation, indicating a radical pathway. However, the reaction was not inhibited by 1,4-benzoquinone, suggesting that superoxide (B77818) radicals are not generated during the process. This methodology provides a sustainable and straightforward approach for oxidation reactions.

Oxidation of Sulfides to Sulfoxides

A key application of the photoexcited radical reaction involving trichloroacetonitrile is the highly selective oxidation of sulfides to their corresponding sulfoxides. This transformation is particularly valuable as sulfoxides are important intermediates in organic synthesis. A significant advantage of this method is its high selectivity, avoiding overoxidation to the corresponding sulfones. The protocol demonstrates a broad substrate scope, high yields, and suitability for gram-scale preparations.

Table 3: Trichloroacetonitrile-Mediated Oxidation of Sulfides to Sulfoxides

| Feature | Description |

| Reagent System | CCl₃CN or CCl₃CN/Methanol |

| Conditions | Open air, light irradiation, ambient temperature |

| Mechanism | Photoexcited Radical Reaction |

| Selectivity | High selectivity for sulfoxides over sulfones |

| Substrate Scope | Wide |

| Yields | High |

| Advantages | Clean and mild conditions, no additional additives required, scalable |

Oxidation of Benzylic C–H Bonds

Trichloroacetonitrile has been utilized in a protocol for the oxidation of benzylic C–H bonds under clean and mild conditions. acs.orgnih.gov This method achieves the efficient oxidation of these bonds in the open air, mediated by photoexcited radical reactions. acs.orgacs.org The process can be carried out using only trichloroacetonitrile or a mixture of trichloroacetonitrile and methanol, without the need for additional additives. acs.orgacs.org

The reaction is performed under light irradiation, typically with purple LEDs (λ = 395–400 nm), at room temperature. acs.org Research has demonstrated that this transformation proceeds via a radical pathway. acs.orgacs.org This was confirmed through experiments where the addition of radical scavengers, such as TEMPO and 1,3-diphenylisobenzofuran (DPBF), completely suppressed the oxidation reaction. acs.orgacs.org However, the reaction was not inhibited by the presence of 1,4-benzoquinone, which suggests that superoxide radicals are not generated during the process. acs.orgacs.org

The key features of this oxidation protocol include its wide substrate scope, high yields, and applicability to gram-scale preparations. acs.orgnih.gov It provides a sustainable and direct method for converting various alkylarenes into valuable carbonyl compounds. acs.orgnih.gov The oxidation of benzylic C–H bonds is a fundamental transformation in organic synthesis, yielding important intermediates for fine chemicals and biologically active compounds. nih.gov

Table 1: Examples of Trichloroacetonitrile-Mediated Oxidation of Benzylic C-H Bonds Standard Conditions: Substrate (0.4 mmol, 1 equiv), CCl₃CN (0.5 mL), 2–35 h, air, room temperature, 10 W purple LEDs (λ = 395–400 nm). acs.org

| Substrate (Alkylarene) | Product (Aromatic Ketone) | Yield (%) |

| Diphenylmethane | Benzophenone | 95% |

| Fluorene | 9-Fluorenone | 98% |

| Xanthene | Xanthone | 99% |

| Ethylbenzene | Acetophenone | 85% |

| Tetralin | α-Tetralone | 90% |

Rearrangement Reactions

Trichloroacetonitrile is a key reagent in specific rearrangement reactions, most notably the Overman rearrangement. wikipedia.org This reaction is a powerful tool in organic synthesis for forming carbon-nitrogen bonds. thermofisher.com

The Overman rearrangement facilitates the conversion of allylic alcohols into allylic amines through a thermofisher.comthermofisher.com-sigmatropic rearrangement. wikipedia.orgorganic-chemistry.orgnrochemistry.com This diastereoselective process involves two main steps. organic-chemistry.orgnrochemistry.com First, the allylic alcohol reacts with trichloroacetonitrile in the presence of a catalytic amount of a base (such as DBU) to form an intermediate allylic trichloroacetimidate. thermofisher.comnrochemistry.com

The mechanism proceeds as follows:

A base deprotonates the allylic alcohol. nrochemistry.comyoutube.com

The resulting alkoxide adds to the nitrile carbon of trichloroacetonitrile, forming a trichloroacetimidate anion. organic-chemistry.orgnrochemistry.comyoutube.com

This anion is protonated, yielding the key trichloroacetimidate intermediate. nrochemistry.comyoutube.com

This intermediate then undergoes a concerted, suprafacial thermofisher.comthermofisher.com-sigmatropic rearrangement, which is mechanistically similar to the Claisen rearrangement. nrochemistry.comchem-station.com The reaction typically proceeds through a six-membered, chair-like transition state to produce an allylic trichloroacetamide (B1219227), with a clean 1,3-transposition of the functional groups. organic-chemistry.orgnrochemistry.com The formation of the stable amide functionality serves as the driving force for the reaction, rendering it irreversible. nrochemistry.com The resulting trichloroacetamide can then be hydrolyzed under basic conditions to yield the final allylic amine. nrochemistry.comyoutube.com The Overman rearrangement is highly regarded for its ability to produce allylic amines, including those with challenging α-quaternary centers, with a high degree of stereoselectivity. nrochemistry.comchem-station.com

Metal-Catalyzed Transformations

Trichloroacetonitrile is involved in a variety of transformations catalyzed by metal complexes. The Overman rearrangement, for instance, can be induced by transition metal catalysts. organic-chemistry.org While the rearrangement can occur thermally, the use of catalysts like palladium(II) or mercury(II) salts can facilitate the reaction. thermofisher.comorganic-chemistry.org Furthermore, specialized catalysts have been developed to control the stereochemical outcome. The use of a COP (cobalt oxazoline palladacycle) catalyst can render the rearrangement enantioselective, allowing for the synthesis of allylic amines with high enantiomeric purity. organic-chemistry.orgchem-station.com

In other metal-catalyzed reactions, a mild, platinum-catalyzed method has been developed for the synthesis of free amidines from the reaction of amines and trichloroacetonitrile in nonpolar solvents. researchgate.net Trichloroacetonitrile can also act as an oxidant toward certain transition-metal chlorides, a reactivity that is opposite to that of acetonitrile (B52724), which typically acts as a reducing agent in analogous reactions. rsc.org Additionally, trichloroacetonitrile reacts with metal salts like zinc(II) chloride in the presence of ammonium hydroxide to form coordination compounds such as bis(2,4-bis(trichloromethyl)-1,3,5-triazapentadienato)-Zn(II). researchgate.net

Acid/Base Catalyzed Reactions

Trichloroacetonitrile's reactivity is significantly influenced by the presence of acids and bases. The electron-withdrawing trichloromethyl group activates the nitrile for nucleophilic attack, a process often catalyzed by bases. wikipedia.org

A primary example is the base-catalyzed addition of alcohols to trichloroacetonitrile, which results in the formation of O-alkyltrichloroacetimidates. wikipedia.org This reaction is a direct and reversible addition. wikipedia.org The choice of base can influence the stereochemical outcome of the reaction. For instance, using potassium carbonate as a base under kinetic control selectively forms β-trichloroacetimidates. wikipedia.org In contrast, stronger bases like sodium hydride or cesium carbonate under thermodynamic control yield α-trichloroacetimidates. wikipedia.org In the Overman rearrangement, a catalytic amount of a strong base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), is sufficient to deprotonate the starting allylic alcohol, initiating the formation of the trichloroacetimidate intermediate. thermofisher.comnrochemistry.com

Acid catalysis is also relevant in transformations involving trichloroacetonitrile derivatives. For example, bistrichloroacetimidates, prepared from diols and trichloroacetonitrile, can undergo acid-catalyzed cyclization to form dihydrooxazines. scientificlabs.co.uk In a different context, the reaction of thioacetic acid with an acetyl-protected α-galactosyl trichloroacetimidate proceeds to form a thioglycoside even without the need for additional acid catalysis. wikipedia.org

Applications of Trichloroacetonitrile in Organic Synthesis

General Utility as a Versatile Reagent

Trichloroacetonitrile's high reactivity makes it a valuable tool for various chemical conversions. wikipedia.org It is particularly recognized for its role in the Overman rearrangement, a sinocurechem.comsinocurechem.com-sigmatropic rearrangement that converts allylic alcohols into allylic amines, often with high diastereoselectivity. wikipedia.org This reaction proceeds through the formation of an intermediate allylic trichloroacetimidate (B1259523), which is readily prepared from the corresponding allylic alcohol and trichloroacetonitrile (B146778). orgsyn.orgorgsyn.org

The compound is also instrumental in the activation of alcohols. For instance, benzyl alcohol reacts with trichloroacetonitrile to form benzyl trichloroacetimidate, which is an effective reagent for benzylating sensitive alcohols under mild conditions while preserving their stereochemistry. wikipedia.org

Furthermore, the reactivity of the chlorine atoms in the trichloromethyl group allows for its use in chlorination reactions. In combination with triphenylphosphine (PPh₃), trichloroacetonitrile can convert allylic alcohols to allylic chlorides and carboxylic acids to acyl chlorides under mild conditions. wikipedia.org This CCl₃CN/PPh₃ system is also suitable for activating carboxylic acids for amide bond formation in solid-phase peptide synthesis. wikipedia.org Under basic conditions, trichloroacetonitrile can act as an electrophilic chlorinating agent for various carbonyl compounds. rsc.org

The nitrile group, activated by the adjacent trichloromethyl group, readily undergoes nucleophilic addition. wikipedia.org For example, it reacts smoothly with primary and secondary amines to yield N-substituted trichloroacetamidines in good yields. wikipedia.org Its reaction with ammonia is a key step in the synthesis of the fungicide etridiazole. wikipedia.org

Table 1: Selected General Applications of Trichloroacetonitrile

| Reaction Type | Substrate | Product | Key Features |

|---|---|---|---|

| Overman Rearrangement | Allylic Alcohols | Allylic Amines | sinocurechem.comsinocurechem.com-Sigmatropic rearrangement, diastereoselective. wikipedia.org |

| Alcohol Activation/Protection | Alcohols (e.g., Benzyl Alcohol) | Trichloroacetimidates | Mild conditions, preserves chirality. wikipedia.org |

| Chlorination | Allylic Alcohols, Carboxylic Acids | Allylic Chlorides, Acyl Chlorides | Used with PPh₃, mild conditions. wikipedia.org |

| Amide Synthesis | Carboxylic Acids, Amines | Amides (Peptides) | CCl₃CN/PPh₃ system for activation. wikipedia.org |

| Amidine Synthesis | Amines (Primary, Secondary) | N-substituted Trichloroacetamidines | Smooth reaction, good yields. wikipedia.org |

Synthesis of Heterocyclic Compounds

Trichloroacetonitrile is a valuable precursor in the synthesis of various heterocyclic compounds. The dual reactivity of its functional groups allows it to participate in cyclization reactions, forming the backbone of different ring systems. researchgate.net

The construction of five-membered heterocyclic rings is a significant application of trichloroacetonitrile in synthetic chemistry.

While direct, widely applicable methods for furan synthesis using trichloroacetonitrile as a primary building block are not extensively documented in general literature, its role as a versatile reagent implies potential utility in multi-step sequences. Classical furan syntheses, such as the Paal-Knorr synthesis from 1,4-diketones or the Feist-Benary synthesis, offer pathways where precursors could potentially be synthesized using trichloroacetonitrile's reactivity for chlorination or C-C bond formation. pharmaguideline.comorganic-chemistry.org For example, intermediates for furan synthesis could be accessed through reactions involving trichloroacetonitrile's ability to form activated species.

The synthesis of pyrroles, another crucial five-membered heterocycle, often involves the condensation of 1,4-dicarbonyl compounds with amines, known as the Paal-Knorr pyrrole synthesis. organic-chemistry.org Trichloroacetonitrile can be employed in the synthesis of precursors for these reactions. For instance, trichloroacetyl-pyrroles can be synthesized by reacting a pyrrole with trichloroacetyl chloride. researchgate.net While this demonstrates the incorporation of the trichloroacetyl group, direct cyclization routes to the pyrrole ring using trichloroacetonitrile itself are less common. However, its application in forming C-N bonds, such as in the Overman rearrangement, highlights its potential for constructing nitrogen-containing fragments that could be elaborated into pyrrole rings. wikipedia.org

Trichloroacetonitrile has been utilized in the synthesis of oxazole derivatives. The Ritter reaction, which typically involves the reaction of a nitrile with a carbocation source, can be adapted for the synthesis of oxazolines, which are precursors to oxazoles. researchgate.net For example, the reaction of epoxides with trichloroacetonitrile, catalyzed by a tetraarylphosphonium salt, can yield β-amino alcohol derivatives, which are key intermediates for oxazoline and subsequent oxazole synthesis. researchgate.net The general principle involves the nucleophilic attack of the nitrile nitrogen onto an electrophilic carbon, followed by cyclization. organic-chemistry.orgpharmaguideline.com

Table 2: Example of Trichloroacetonitrile in a Pathway to Oxazoles

| Reactants | Catalyst/Conditions | Intermediate Product | Application |

|---|---|---|---|

| Epoxide + Trichloroacetonitrile | Tetraarylphosphonium salt | β-amino alcohol derivative | Precursor for oxazoline/oxazole synthesis. researchgate.net |

The synthesis of thiazoles often involves the reaction of a thioamide with an α-haloketone (Hantzsch thiazole synthesis). wikipedia.orgpharmaguideline.com Trichloroacetonitrile can serve as a precursor for thioamide synthesis or be used to generate other reactive intermediates. For instance, the reaction of thioamides with various electrophiles is a common route to thiazoles. organic-chemistry.org While direct cycloadditions with trichloroacetonitrile to form the thiazole ring are not the most prominent methods, its ability to act as an electrophile and participate in C-N bond formation makes it a useful reagent in constructing the necessary building blocks for thiazole synthesis.

Five-Membered Heterocycles

Pyrazoles

The direct synthesis of the pyrazole ring system using trichloroacetonitrile as a primary starting material is not a commonly documented method in organic synthesis. Standard synthetic routes to pyrazoles typically involve the condensation of hydrazines with 1,3-dicarbonyl compounds or the 1,3-dipolar cycloaddition of diazo compounds with alkynes. pharmaguideline.comorganic-chemistry.org

However, a related methodology highlights the utility of the trichloromethyl group, a key feature of trichloroacetonitrile, in the synthesis of substituted pyrazoles. This approach utilizes trichloromethyl enones as precursors to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. nih.gov In this multi-step, one-pot protocol, the trichloromethyl group serves as a precursor to a carboxyalkyl moiety. The reaction's regioselectivity is controlled by the nature of the hydrazine reactant; arylhydrazine hydrochlorides lead to the 1,3-regioisomer, while the corresponding free hydrazine yields the 1,5-regioisomer exclusively. nih.govresearchgate.net The trichloromethyl group is subsequently converted into the final carboxyalkyl group via methanolysis. nih.gov This demonstrates the synthetic value of the CCl₃ group, which is central to the structure of trichloroacetonitrile, in constructing complex heterocyclic systems.

Thiadiazoles

The application of trichloroacetonitrile as a direct precursor for the synthesis of thiadiazoles is not widely reported in the scientific literature. The most established methods for synthesizing 1,3,4-thiadiazole rings involve the cyclization of thiosemicarbazide derivatives. nih.gov Common strategies include the acylation of a thiosemicarbazide followed by dehydrative cyclization using reagents like sulfuric acid or polyphosphoric acid. nih.gov Another prevalent method is the reaction of thiosemicarbazide with reagents such as acetyl chloride, which leads directly to 2-amino-5-substituted-1,3,4-thiadiazoles. nih.govnih.gov

Triazoles

Trichloroacetonitrile is generally not a suitable reagent for the synthesis of triazoles via formal [3+2] cycloaddition reactions with hydrazones. Research has indicated that the use of trichloroacetonitrile in such reactions does not yield the desired triazole product. scribd.com This lack of reactivity is attributed to the powerful electron-withdrawing nature of the trichloromethyl group, which significantly reduces the nucleophilicity of the nitrile, thereby inhibiting the cycloaddition process. scribd.com

Established routes for synthesizing 1,2,4-triazoles often involve the condensation of hydrazines with compounds like formamide or the oxidative cyclization of amidines with various nitrogen and carbon sources. organic-chemistry.orgisres.org Similarly, 1,2,3-triazoles are most famously synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.gov

Dithiadiazoles

There is a lack of significant information in the available scientific literature describing the use of trichloroacetonitrile for the synthesis of dithiadiazoles.

Tetrazoles

Trichloroacetonitrile serves as an effective substrate for the synthesis of substituted tetrazoles. The strong electron-withdrawing trichloromethyl group activates the nitrile for [3+2] cycloaddition with azide reagents. wikipedia.org This reaction provides a direct route to 5-trichloromethyl-substituted tetrazoles. For example, the reaction of trichloroacetonitrile with sodium azide, often in the presence of an acid or a catalyst, yields 5-(trichloromethyl)tetrazole. This transformation is a key step in the production of the fungicide etridiazole. wikipedia.org

The general mechanism involves the nucleophilic attack of the azide ion on the activated nitrile carbon, followed by cyclization to form the stable tetrazole ring.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Trichloroacetonitrile | Sodium Azide (NaN₃) | 5-(Trichloromethyl)tetrazole | [3+2] Cycloaddition |

Six-Membered Heterocycles

The synthesis of six-membered heterocyclic systems involves a vast array of chemical strategies, tailored to the specific ring system being constructed.

Flavones

Trichloroacetonitrile is not a direct precursor in the classical and widely used synthetic pathways for flavones. The core structure of flavones (2-phenylchromen-4-one) is typically assembled using methods that start with ortho-hydroxyacetophenones. biomedres.usorgsyn.orgnih.gov

Prominent methods for flavone synthesis include:

The Baker-Venkataraman Rearrangement: This two-step process begins with the benzoylation of an o-hydroxyacetophenone to form an ester. uta.edunih.gov This intermediate then undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which is subsequently cyclized under acidic conditions to yield the flavone. orgsyn.orgnih.gov

The Allan-Robinson Reaction: This method involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride and its corresponding sodium salt to produce the flavone structure. nih.govbiomedres.us

Oxidative Cyclization of Chalcones: 2'-Hydroxychalcones, which can be prepared via the Claisen-Schmidt condensation of an o-hydroxyacetophenone and a benzaldehyde, can undergo oxidative cyclization using reagents like iodine in DMSO to form the flavone ring. nih.gov

While trichloroacetonitrile is known to be an effective activating agent for carboxylic acids, converting them to acyl chlorides, wikipedia.org its specific application for this purpose within a flavone synthesis has not been prominently reported.

Pyridines

Research into the applications of trichloroacetonitrile in the synthesis of pyridine rings has not yielded specific methodologies where it acts as a primary building block for the heterocyclic core. The scientific literature extensively covers various routes to pyridines, such as condensation and cycloaddition reactions, but trichloroacetonitrile is not prominently featured in these ring-forming strategies.

Oxazines

The use of trichloroacetonitrile in the synthesis of oxazines has not been documented in readily available scientific literature. While the reactivity of trichloroacetonitrile is versatile, its specific application in the formation of the oxazine heterocyclic system is not established.

Pyrimidines

A notable application of trichloroacetonitrile in pyrimidine synthesis involves a copper-catalyzed tandem reaction. This method allows for the creation of sulfonamide pyrimidine derivatives from the reaction of trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, sulfonyl azides, and terminal alkynes. mdpi.com The reaction proceeds through a [4+2] cycloaddition of in situ generated intermediates, offering a pathway to highly functionalized pyrimidines with yields of up to 87%. mdpi.com

Table 1: Synthesis of Sulfonamide Pyrimidine Derivatives

| Entry | Alkyne | Sulfonyl Azide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylacetylene | TsN3 | 2-(phenyl)-4-(trichloromethyl)-N-tosyl-6-(1,1,3,3-tetramethylguanidinyl)pyrimidin-5-amine | 85 |

| 2 | 1-Octyne | TsN3 | 2-hexyl-4-(trichloromethyl)-N-tosyl-6-(1,1,3,3-tetramethylguanidinyl)pyrimidin-5-amine | 78 |

Oxadiazines

Trichloroacetonitrile serves as a precursor in the synthesis of certain 1,3,5-oxadiazine derivatives. The process involves the initial formation of N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides. These intermediates, derived from a trichloroacetonitrile adduct, undergo cyclization facilitated by dicyclohexylcarbodiimide (DCC), which promotes the elimination of hydrogen sulfide. biointerfaceresearch.com The subsequent [4+2] cycloaddition reaction with another molecule of DCC yields the N-(2,2,2-trichloro-1-(((2Z,4E)-3-cyclohexyl-2-(cyclohexylimino)-6-phenyl-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)ethyl)carboxamides. biointerfaceresearch.com This multi-step synthesis demonstrates an indirect application of trichloroacetonitrile in constructing the oxadiazine ring.

Thiadiazines

The scientific literature does not provide specific methods for the direct synthesis of thiadiazines using trichloroacetonitrile.

Triazines

Trichloroacetonitrile is a versatile reagent in the synthesis of 1,3,5-triazines through several methodologies.

One prominent method is the cotrimerization of trichloroacetonitrile with other nitriles . This reaction, typically catalyzed by hydrogen halides or a Friedel-Crafts catalyst-hydrogen halide complex, yields 2-substituted-4,6-bis(trichloromethyl)-s-triazines. oup.com

Another approach involves the condensation of trichloroacetonitrile with other nitriles . For instance, the reaction of two moles of trichloroacetonitrile with one mole of γ-chlorobutyronitrile in the presence of hydrogen chloride produces 2-(γ-chloropropyl)-4,6-bis(trichloromethyl)-1,3,5-triazine. prepchem.com

Furthermore, trichloroacetonitrile is employed in a two-step synthesis of azolo mdpi.comoup.commonash.edutriazines . This involves the initial reaction of aminoazoles with trichloroacetonitrile to form trichloroacetamidines. Subsequent ring closure of these intermediates with triethyl orthoformate leads to the formation of the fused triazine ring system. monash.edu

Table 2: Examples of Triazine Synthesis using Trichloroacetonitrile

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Trichloroacetonitrile, Benzonitrile | HCl | 2-Phenyl-4,6-bis(trichloromethyl)-1,3,5-triazine | oup.com |

| 2 mol Trichloroacetonitrile, 1 mol γ-Chlorobutyronitrile | HCl | 2-(γ-Chloropropyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | prepchem.com |

Dioxadithiazines and Oxathiadiazines

There is no information available in the scientific literature regarding the use of trichloroacetonitrile in the synthesis of dioxadithiazines and oxathiadiazines.

Preparation of Biologically Active Substances and Pharmaceuticals

Trichloroacetonitrile is a versatile reagent in organic synthesis, finding application in the creation of various biologically active compounds and pharmaceuticals. Its reactivity, particularly at the nitrile group, allows for its incorporation into a range of molecular scaffolds.

Precursor to Fungicides (e.g., Etridiazole)

Trichloroacetonitrile is a key commercial precursor in the synthesis of the fungicide Etridiazole. wikipedia.org The synthesis process involves the reaction of trichloroacetonitrile with ammonia to form trichloroacetamidine, which is then converted to its hydrochloride salt. wikipedia.org This intermediate, trichloroacetamidine hydrochloride, serves as a primary building block for constructing the final Etridiazole molecule. wikipedia.org Etridiazole is utilized as a fungicide and pesticide, particularly for preventing Pythium ultimum on cotton plants. wikipedia.org

Table 1: Synthesis of Etridiazole from Trichloroacetonitrile

| Reactant 1 | Reactant 2 | Intermediate | Product | Application |

| Trichloroacetonitrile | Ammonia | Trichloroacetamidine hydrochloride | Etridiazole | Fungicide |

Synthesis of Antibiotics and Heparins

While trichloroacetonitrile is a versatile reagent in the synthesis of various organic molecules, its direct and widespread application as a key building block in the synthesis of complex antibiotics and heparins is not extensively documented in scientific literature. The synthesis of heparins, which are naturally occurring glycosaminoglycans, and various antibiotics often involves complex multi-step chemical or chemoenzymatic processes. nih.govdiva-portal.orgrsc.orgunc.eduazolifesciences.comnih.gov These methods typically rely on a range of specific building blocks and reagents tailored to the intricate structures of these biomolecules. nih.govdiva-portal.orgrsc.orgunc.eduazolifesciences.comnih.gov

Benzylation of Sensitive Alcohols

Trichloroacetonitrile is instrumental in the benzylation of sensitive alcohols through the formation of benzyl trichloroacetimidate. wikipedia.org This reagent is prepared by the base-catalyzed addition of benzyl alcohol to trichloroacetonitrile. wikipedia.org Benzyl trichloroacetimidate serves as an excellent benzylating agent for alcohols that are sensitive to harsh acidic or basic conditions. wikipedia.org This method is particularly valuable as it proceeds under mild conditions, which helps in preserving the chirality of the alcohol, a crucial aspect in the synthesis of many pharmaceuticals. wikipedia.org

Synthesis of Thio-glycosides

In carbohydrate chemistry, trichloroacetonitrile is used to create trichloroacetimidate donors, which are then employed in the synthesis of thioglycosides. wikipedia.org For instance, an acetyl-protected α-galactosyl trichloroacetimidate can react with thioacetic acid to form a thioglycoside. wikipedia.org This reaction can proceed even without an additional acid catalyst. wikipedia.org The resulting thioglycoside, after the removal of protecting groups, yields 1-thio-β-D-galactose, a compound useful in the separation of racemic mixtures of amino acids. wikipedia.org

Development of Cyano-containing Biologically Active Molecules

Trichloroacetonitrile serves as a cyano source for the development of biologically active molecules containing the cyano group. It is used in the N-cyanation of secondary amines to produce the corresponding cyanamides. This transformation is achieved in a one-pot protocol where the secondary amine first adds to the nitrile group of trichloroacetonitrile to form an amidine intermediate, which is then converted to the cyanamide. This method has been successfully utilized in the final synthetic step of a biologically active rolipram-derived cyanamide. Furthermore, electrochemical methods have been developed for the synthesis of cyanoformamides from trichloroacetonitrile and secondary amines.

Introduction of the Trichloroacetyl Group into Molecules

The electron-withdrawing nature of the trichloromethyl group in trichloroacetonitrile activates the nitrile group for nucleophilic attack, making it a useful reagent for introducing the trichloroacetyl group into other molecules. wikipedia.org In a Hoesch reaction, for example, substituted phenols can react with trichloroacetonitrile to form aromatic hydroxyketones, such as the formation of a 2-trichloroacyl derivative from 2-methyl phenol. wikipedia.org

Additionally, trichloroacetonitrile, in combination with triphenylphosphine, can convert carboxylic acids into acyl chlorides under mild, acid-free conditions. This system is also effective for activating carboxylic acids for the formation of amides, such as in peptide synthesis on a solid phase. wikipedia.org

Environmental Fate and Degradation Studies of Trichloroacetonitrile

Occurrence as a Disinfection By-Product in Water

Trichloroacetonitrile (B146778) (TCAN) is recognized as a disinfection by-product (DBP) that forms during the chlorination of water. wikipedia.orgnih.gov Its formation occurs when chlorine, a common disinfectant used in water treatment, reacts with naturally present organic materials. wikipedia.org These precursor materials include substances such as algae, humic acids, and various proteinaceous materials found in natural water sources. wikipedia.orgwho.int Consequently, trichloroacetonitrile has been identified in chlorinated drinking water supplies. nih.govwho.int

Haloacetonitriles (HANs), the chemical class to which trichloroacetonitrile belongs, are categorized as emerging disinfection by-products. nih.gov There is growing concern over these compounds because studies have indicated that they can be more toxic than the currently regulated disinfection by-products. nih.gov The presence of trichloroacetonitrile and other HANs in drinking water is an unintended consequence of the essential public health practice of water disinfection. researchgate.net

Hydrolysis in Aqueous Environments

Trichloroacetonitrile is known to be susceptible to hydrolysis in aqueous environments. wikipedia.org This reactivity is attributed to the electron-withdrawing nature of the trichloromethyl group, which activates the nitrile group for nucleophilic attack. wikipedia.org The rate of this hydrolysis is significantly dependent on the pH of the water, with the degradation process accelerating in alkaline (higher pH) conditions. nih.govwho.intnih.gov Research has shown that trichloroacetonitrile can hydrolyze almost instantaneously at a pH of 6 and 7. researchgate.net

The hydrolysis of trichloroacetonitrile proceeds through a stepwise degradation pathway. The initial products of hydrolysis are haloacetamides, which are then further hydrolyzed to form haloacetic acids. nih.govacs.org This reactivity and subsequent degradation are critical factors in the persistence and fate of trichloroacetonitrile in water distribution systems and the environment.

Photochemical Degradation Pathways

Photochemical processes, particularly advanced oxidation processes (AOPs), are effective in degrading trichloroacetonitrile in water. nih.govresearchgate.net Methods such as UV light combined with hydrogen peroxide (UV/H2O2) or persulfate (UV/persulfate) have been studied for their efficacy in breaking down this compound. nih.govresearchgate.netnih.gov

In the UV/H2O2 process, the degradation of trichloroacetonitrile primarily occurs through a nucleophilic attack by hydroperoxide ions (HO₂⁻) and follows pseudo-first-order kinetics. nih.gov The rate of this degradation is influenced by factors such as pH and the concentration of hydrogen peroxide. nih.gov

The UV/persulfate process also effectively degrades trichloroacetonitrile. In this system, the degradation is initiated by sulfate (B86663) radicals (SO₄•⁻) which cause hydrogen abstraction and the breakage of the carbon-carbon (C-C) bond, leading to subsequent oxidation and hydrolysis. researchgate.net The presence of other substances in the water, such as bromide ions, can impact the degradation rate. For instance, in a UV/persulfate system, the apparent first-order reaction rate constant for trichloroacetonitrile degradation was observed to decrease in the presence of bromide. nih.gov

The table below summarizes the kinetic data for the degradation of Trichloroacetonitrile (TCAN) through various photochemical pathways.

| Degradation Process | Reacting Species | Second-Order Rate Constant (M⁻¹s⁻¹) | Apparent First-Order Rate Constant (s⁻¹) | Conditions |

| UV/H₂O₂ | Hydroperoxide ion (HO₂⁻) | 2.54 (±0.23) × 10⁵ | - | - |

| UV/H₂O₂ | Hydroxyl radical (•OH) | < 10⁶ | - | - |

| UV/Persulfate | Sulfate radical (SO₄•⁻) | 2.43 (±0.15) × 10⁷ | - | - |

| UV/Persulfate | - | - | 8.66 × 10⁻⁴ | Initial |

| UV/Persulfate | - | - | 1.59 × 10⁻⁴ | With 20 µM Bromide |

This table presents kinetic data from studies on the photochemical degradation of Trichloroacetonitrile, showing the rate constants for its reaction with different radical species and under varying conditions. nih.govresearchgate.netnih.gov

Biodegradation and Biotransformation Studies

The biological degradation of trichloroacetonitrile involves metabolic processes within organisms. In animal studies, it has been shown that haloacetonitriles can be metabolized through oxidative dehalogenation and dehydration. who.int This biotransformation pathway leads to the formation of carbon dioxide and cyanide. who.int The cyanide is subsequently metabolized by enzymes such as rhodanese into the less toxic compound thiocyanate (B1210189). nih.gov The initial step in this metabolic process is believed to be catalyzed by mixed-function oxidases, such as the cytochrome P-450 enzyme system. who.int

Studies in rats have provided evidence for this pathway, where approximately 2% of a single orally administered dose of trichloroacetonitrile was excreted in the urine as thiocyanate within a 24-hour period. nih.gov Furthermore, studies on the biodegradation of related compounds, such as di- and tri-haloacetamides (which are hydrolysis products of haloacetonitriles), have shown high removal rates in biological activated carbon (BAC) processes, suggesting that microbial action can play a role in the degradation of these substances. researchgate.net

Mobility and Leaching in Soil

The potential for trichloroacetonitrile to move through soil and leach into groundwater is an important aspect of its environmental fate. Studies on related dihalogenated acetonitriles have indicated that they are highly mobile in soil and are expected to leach. who.int This mobility suggests that trichloroacetonitrile may also have a tendency to percolate through the soil profile. The persistence of trichloroacetonitrile in soil can be influenced by hydrolysis, particularly in moist and alkaline soil conditions where the rate of degradation would be increased. who.int

Impact on Water Quality and Ecosystems

The presence of trichloroacetonitrile in water systems has implications for both water quality and the health of aquatic ecosystems. As a toxic disinfection by-product, its occurrence in drinking water is a matter of public health concern. nih.govgnest.org Haloacetonitriles, as a class of compounds, are generally considered to be more toxic than many of the currently regulated disinfection by-products. nih.gov

The historical use of trichloroacetonitrile as an insecticide points to its potential toxicity to a range of organisms beyond the intended pests. who.intnih.gov The introduction of such compounds into aquatic environments, even at low concentrations, could therefore pose a risk to non-target aquatic life.

Remediation and Removal Strategies

Several methods have been proven effective for the removal of trichloroacetonitrile from water. One of the most common and effective techniques is the use of granular activated carbon (GAC). who.int Pilot plant studies have demonstrated that GAC can achieve high removal efficiencies for haloacetonitriles, with reports of approximately 95% removal. who.int

In addition to adsorption-based methods, advanced oxidation/reduction processes (AO/RPs) are being investigated for the active destruction of these compounds. nih.gov The UV/H2O2 process, for example, effectively degrades trichloroacetonitrile, primarily through the action of hydroperoxide ions. nih.gov Similarly, the UV/persulfate process utilizes sulfate radicals to initiate the breakdown of the molecule. researchgate.netnih.gov Another potential remediation technology for chlorinated compounds like trichloroacetonitrile is in situ chemical reduction (ISCR), which employs reducing agents such as zero-valent iron (ZVI) to degrade contaminants in place. frtr.gov

Toxicological Mechanisms and Biological Interactions

General Toxicity Pathways

The primary toxic effects of trichloroacetonitrile (B146778) manifest in the respiratory system, particularly following inhalation exposure. Studies in Sprague-Dawley rats have identified the nasal cavity, trachea, and lungs as the major target organs. noaa.gov In these studies, exposure led to observable histopathological changes. The transitional and olfactory epithelia of the nasal cavity were moderately affected. noaa.gov Additionally, alterations were noted in the respiratory epithelium and nasal-associated lymphoid tissue. noaa.gov More severe respiratory lesions, including loss of cilia in the trachea, pneumonitis, and epithelial hyperplasia in the bronchi and bronchioles, were observed at higher exposure concentrations. noaa.gov This indicates that the primary toxicity pathway for inhaled trichloroacetonitrile involves direct damage to the respiratory tract.

Metabolism and Excretion of Trichloroacetonitrile and its Metabolites

The metabolism of trichloroacetonitrile in biological systems is a critical determinant of its toxicity. The primary pathway involves the release of cyanide, which is then detoxified and excreted. nih.govnih.gov

When administered orally to rats, trichloroacetonitrile is metabolized, leading to the release of cyanide. nih.govnih.gov This cyanide is subsequently metabolized by the enzyme rhodanese to the less toxic compound, thiocyanate (B1210189), which is then excreted in the urine. nih.govnih.gov The extent of this conversion and excretion provides an index of in vivo cyanide release. nih.gov Research has shown that following a single oral dose of trichloroacetonitrile to rats, approximately 2.25% of the dose is excreted as urinary thiocyanate. nih.gov This level of excretion is notably lower than that of other haloacetonitriles, suggesting a comparatively lesser extent of metabolic conversion to cyanide for TCAN. nih.govnih.gov

| Haloacetonitrile Compound | Urinary Excretion as Thiocyanate (% of Oral Dose in Rats) |

|---|---|

| Monochloroacetonitrile | 14.2% |

| Bromochloroacetonitrile | 7.7-12.8% |

| Dichloroacetonitrile (B150184) | 7.7-12.8% |

| Dibromoacetonitrile (B109444) | 7.7-12.8% |

| Trichloroacetonitrile | 2.25% |

Data sourced from Pereira et al., 1984. nih.gov

Trichloroacetonitrile has been shown to interact with hepatic microsomal enzymes. Specifically, it acts as an inhibitor of dimethylnitrosamine (DMN) demethylase in in vitro assays using rat liver microsomes. nih.gov The inhibition constant (Ki) for trichloroacetonitrile was determined to be 2 x 10⁻⁴ M. nih.govtandfonline.com This indicates a moderate inhibitory potency compared to other haloacetonitriles like dibromoacetonitrile and bromochloroacetonitrile, which were found to be more potent inhibitors. nih.govtandfonline.com Furthermore, studies have confirmed that when administered orally, trichloroacetonitrile can inhibit hepatic DMN demethylase activity in vivo. nih.gov

| Haloacetonitrile Compound | Inhibition Constant (Ki) for DMN Demethylase |

|---|---|

| Dibromoacetonitrile | 3-4 x 10⁻⁵ M |

| Bromochloroacetonitrile | 3-4 x 10⁻⁵ M |

| Dichloroacetonitrile | 2 x 10⁻⁴ M |

| Trichloroacetonitrile | 2 x 10⁻⁴ M |

| Monochloroacetonitrile | 9 x 10⁻² M |

Data sourced from Pereira et al., 1984. nih.govtandfonline.com

Genotoxicity and Mutagenicity Studies

The genotoxic and mutagenic potential of trichloroacetonitrile has been evaluated in various experimental systems, yielding mixed results depending on the endpoint and organism studied. nih.govwho.int

In mammalian cell lines, trichloroacetonitrile has demonstrated clear genotoxic effects. nih.govwho.int It has been shown to induce both DNA strand breaks and sister chromatid exchanges. nih.govwho.int The induction of sister chromatid exchanges, which are interchanges of DNA between the two sister chromatids of a duplicated chromosome, is an indicator of genotoxic potential. However, in studies with mice, the compound did not induce micronuclei in bone marrow or cause abnormal sperm morphology. nih.govwho.int

The mutagenicity of trichloroacetonitrile in bacterial systems has produced conflicting results. nih.govwho.int While some bacterial mutation studies have indicated a mutagenic effect, others have not, leading to an inconclusive assessment of its mutagenicity in these organisms. who.int It has been reported that trichloroacetonitrile did not induce DNA damage in bacteria. nih.govwho.int

Developmental and Reproductive Toxicology

Trichloroacetonitrile (TCAN) has been demonstrated to exert significant developmental and reproductive toxicological effects in animal studies. The primary manifestations of this toxicity include embryolethality, specific fetal malformations, and notable maternal toxicity.

Embryolethality and Malformations

Oral administration of trichloroacetonitrile to pregnant Long-Evans rats during the period of organogenesis (gestation days 6-18) has been shown to increase the frequency of fetal malformations and embryolethality. nih.govnih.gov Studies have documented that embryolethality can occur at dose levels below those that cause overt maternal toxicity. nih.gov The percentage of nonlive implants per litter was significantly elevated at higher doses. nih.gov

A dose-related increase in the frequency of specific soft-tissue malformations has been observed, particularly affecting the cardiovascular and urogenital systems. nih.govnih.gov Commonly reported cardiovascular anomalies include interventricular septal defects, levocardia (a positional anomaly of the heart), and malformations of the common carotid artery, right-sided aortic arch, and ductus arteriosus. nih.gov Urogenital defects observed in fetuses exposed to TCAN include hypoplastic (underdeveloped), missing, misplaced, or fused kidneys, and hypoplastic uterine horns. nih.gov The incidence of these total soft tissue malformations was found to be statistically significant at doses of 15 mg/kg/day and higher in one key study. nih.gov Interestingly, no significant treatment-related changes in the incidence of skeletal malformations were reported. nih.gov

The vehicle used to administer TCAN can influence its developmental toxicity. When administered in tricaprylin (B1683027) oil, TCAN induced fetal cardiovascular anomalies at very low doses. nih.gov However, when corn oil was used as the vehicle, the dose-response curve for fetal effects was shifted to the right, suggesting a less potent effect on the fetus. nih.gov Specifically, the frequency of septal and great vessel cardiovascular defects was significantly lower with the corn oil vehicle. nih.gov

| Effect | Species | Observations | Citation |

|---|---|---|---|

| Embryolethality | Long-Evans Rat | Dose-related increase in nonlive implants; resorption of entire litters at doses of 7.5 mg/kg and above. Occurs at doses below those causing maternal toxicity. | nih.govnih.govnih.gov |

| Cardiovascular Malformations | Long-Evans Rat | Interventricular septal defect, levocardia, common carotid and right-sided aortic arch and ductus arteriosus defects. | nih.govnih.gov |

| Urogenital Malformations | Long-Evans Rat | Hypoplastic, missing, misplaced, and fused kidneys; hypoplastic uterine horns. | nih.govnih.gov |

Maternal Toxicity

Maternal toxicity has been observed in studies investigating the developmental effects of trichloroacetonitrile. In pregnant Long-Evans rats, administration of TCAN led to dose-dependent maternal toxicity. nih.gov Signs of maternal toxicity included a reduction in adjusted maternal weight gain at doses of 35 mg/kg and greater. nih.gov At a high dose of 75 mg/kg, mortality was observed in 25% of the treated dams. nih.gov At a dose of 55 mg/kg, while only one maternal death was reported, there was a significant impact on fetal weight and viability. nih.gov In many instances, developmental toxicity, such as malformations and embryolethality, occurs in the presence of maternal toxicity. pjps.pk However, it is noteworthy that for TCAN, embryolethal effects were also reported at dose levels that did not produce maternal toxicity. nih.govpjps.pk

Oxidative Stress and Membrane Stress Responses

While direct studies on trichloroacetonitrile-induced oxidative stress in mammalian cells are limited, research on related chloro-haloacetonitriles (Cl-HANs) provides significant insight into the likely mechanisms. Studies on E. coli have shown that Cl-HANs, including TCAN, induce changes in gene expression associated with oxidative and membrane stress. nih.gov This suggests that TCAN has the potential to disrupt cellular redox homeostasis.

The mechanisms of oxidative stress for related haloacetonitriles, such as dichloroacetonitrile (DCAN), have been more extensively studied in mammalian cells and likely share pathways with TCAN. DCAN has been shown to induce the production of reactive oxygen species (ROS) and increase malondialdehyde (a marker of lipid peroxidation) in liver cells. who.int This is accompanied by a depletion of antioxidant defenses, including glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and a reduction in total antioxidant capacity. who.int The disruption of the intracellular glutathione (GSH/GSSG) ratio is a key biomarker for oxidative stress. This body of evidence strongly suggests that exposure to haloacetonitriles like TCAN can lead to a state of oxidative stress, characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates, leading to cellular damage.

Core Genes Involved in Toxicity Pathways

Bioinformatics analysis of gene expression in E. coli exposed to various chloro-haloacetonitriles has identified core genes involved in the toxicity pathways. For oxidative stress induced by dichloroacetonitrile and trichloroacetonitrile, the core genes identified were katG, oxyR, and ahpC. nih.gov

oxyR is a key transcriptional regulator that senses oxidative stress (particularly from hydrogen peroxide) and activates the expression of a suite of defense genes.

katG encodes for catalase-peroxidase, an enzyme crucial for detoxifying hydrogen peroxide. nih.gov

ahpC codes for a subunit of alkyl hydroperoxide reductase, another important enzyme involved in the reduction of organic hydroperoxides and hydrogen peroxide. nih.gov

The activation of these genes indicates a cellular response aimed at mitigating the damage caused by TCAN-induced oxidative stress. Furthermore, studies on the related compound DCAN have implicated the p53-dependent apoptosis pathway. who.int DCAN exposure was found to up-regulate the expression of the tumor suppressor protein p53 and increase the activity of caspase-3, a key executioner enzyme in apoptosis. who.int This suggests that TCAN-induced cellular stress may be sufficient to trigger programmed cell death through the p53 signaling cascade.

Comparative Toxicity with Other Haloacetonitriles

Trichloroacetonitrile is one of many haloacetonitrile (HAN) species that can be formed as disinfection byproducts in drinking water. When compared to other HANs, TCAN generally exhibits lower toxicity in in vitro assays for cytotoxicity and genotoxicity.

Quantitative comparative analyses using Chinese hamster ovary (CHO) cells have established clear rank orders for the toxicity of various HANs.

Cytotoxicity: The descending rank order for cytotoxicity was found to be: TBAN ≈ DBAN > BAN ≈ IAN > BCAN ≈ CDBAN > BDCAN > DCAN ≈ CAN ≈ TCAN . nih.gov In another study, the order was DBAN > IAN ≈ BAN > BCAN > DCAN > CAN > TCAN . nih.govwikipedia.org Both studies place TCAN among the least cytotoxic of the haloacetonitriles tested. nih.govnih.govwikipedia.org

Genotoxicity: The rank order for genotoxicity (the potential to damage DNA) was determined as: IAN ≈ TBAN ≈ DBAN > BAN > CDBAN ≈ BDCAN > BCAN ≈ CAN ≈ TCAN ≈ DCAN. nih.gov A similar study found the order to be IAN > BAN ≈ DBAN > BCAN > CAN > TCAN > DCAN. nih.govwikipedia.org Again, TCAN is positioned as one of the least genotoxic HANs in these assays. nih.govnih.govwikipedia.org

This lower in vitro toxicity of polychlorinated HANs like TCAN and DCAN, compared to their brominated and iodinated counterparts, is a consistent finding. Despite this, as a chemical class, HANs are considered more toxic than other regulated disinfection byproducts like haloacetic acids. nih.govwikipedia.org

| Toxicity Metric | Haloacetonitrile Rank Order (Most to Least Toxic) | Citation |

|---|---|---|

| Cytotoxicity | TBAN ≈ DBAN > BAN ≈ IAN > BCAN ≈ CDBAN > BDCAN > DCAN ≈ CAN ≈ TCAN | nih.gov |

| Genotoxicity | IAN ≈ TBAN ≈ DBAN > BAN > CDBAN ≈ BDCAN > BCAN ≈ CAN ≈ TCAN ≈ DCAN | nih.gov |

Effects on Specific Organ Systems (e.g., Liver, Cardiovascular, Urogenital)

The toxicological effects of trichloroacetonitrile are targeted at specific organ systems, with the most pronounced effects observed in developmental studies and inhalation exposures.

Cardiovascular and Urogenital Systems: As detailed in the Developmental and Reproductive Toxicology section (6.4), the developing cardiovascular and urogenital systems are primary targets for TCAN's teratogenic effects in rats. nih.govnih.gov Oral exposure during gestation leads to a significant increase in malformations such as septal defects in the heart and various anomalies of the kidneys and reproductive tracts in offspring. nih.govnih.gov

Respiratory System: Subchronic inhalation studies in Sprague-Dawley rats have identified the respiratory tract as a major target for TCAN toxicity in adults. The primary target organs were the nasal cavity, trachea, and lungs. Histopathological changes included moderate alterations in the transitional and olfactory epithelium of the nasal cavity, as well as changes to the nasal-associated lymphoid tissue (NALT). In animals that died from high-concentration exposure, more severe lesions were observed, including loss of cilia in the trachea, pneumonitis (inflammation of the lung tissue), and epithelial hyperplasia in the bronchi and bronchioles.

Liver: The evidence for trichloroacetonitrile-induced hepatotoxicity is less definitive. One study specifically noted that TCAN did not induce γ-glutamyltranspeptidase-positive foci in rat liver, which is an indicator that it may not be a potent liver tumor initiator. nih.gov A 13-week inhalation study in rats reported some significant changes in serum biochemistry parameters that can be related to liver function, such as changes in the albumin to globulin ratio, total bilirubin, total protein, and triglycerides. wikipedia.org However, the study noted that these values remained within normal physiological ranges, suggesting a lack of severe liver damage under those exposure conditions. wikipedia.org

Analytical Chemistry and Detection Methods for Trichloroacetonitrile

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical first step in the analytical workflow to isolate trichloroacetonitrile (B146778) from the sample matrix and concentrate it for subsequent analysis. The most common techniques employed are liquid-liquid extraction and solid-phase extraction.

Liquid-liquid extraction (LLE) is a conventional and widely used technique for the extraction of trichloroacetonitrile from aqueous samples. azdeq.govcolumbia.edu This method is based on the principle of partitioning the analyte between two immiscible liquid phases. columbia.edu In the context of trichloroacetonitrile analysis, a water sample is typically extracted with a small volume of an organic solvent in which trichloroacetonitrile is highly soluble.